![molecular formula C9H8O2 B1584658 5-Methyl-3(2h)-benzofuranone CAS No. 54120-66-0](/img/structure/B1584658.png)
5-Methyl-3(2h)-benzofuranone
Overview
Description
5-Methyl-3(2h)-benzofuranone is a furan derivative that is part of a broader class of compounds characterized by a furan ring, a five-membered aromatic ring with oxygen . These compounds are of interest due to their presence in various natural products and their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan derivatives, including those similar to 5-Methyl-3(2h)-benzofuranone, has been explored through various methods. For instance, 4-halo-5-hydroxyfuran-2 (5H)-ones were synthesized using a sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents, yielding moderate to good yields.Molecular Structure Analysis
The molecular structures of synthesized furan derivatives have been confirmed using techniques such as single-crystal X-ray diffraction. This was demonstrated in the study of 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2 (5H)-furanone, which helped establish the structures of the synthesized products.Chemical Reactions Analysis
Furan derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, the synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one involved key steps such as the incorporation of a methyl group and chemoselective reduction.Physical And Chemical Properties Analysis
5-Methyl-3(2h)-benzofuranone has a molecular weight of 98.1 g/mol . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Glucosylation in Tea Plants
5-Methyl-3(2h)-benzofuranone: has been identified as an important volatile compound in Camellia sinensis (tea plants). Novel glucosyltransferase enzymes like UGT74AF3a and UGT74AF3b catalyze the glucosylation of this compound, which plays a crucial role in the caramel-like notes of some teas .
Biotechnological Production
The biotechnological production of 5-Methyl-3(2h)-benzofuranone glucosides is a promising area of research. The identification of specific glucosyltransferases in tea plants lays the foundation for improving tea flavor and the biotechnological production of these glucosides .
Aroma Chemicals in Food Industry
As a high-impact aroma chemical, 5-Methyl-3(2h)-benzofuranone is significant in the food industry. Its glucosylation can lead to the development of novel flavors and fragrances, enhancing the sensory qualities of food products .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methyl-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBPCTBGLNRJDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343556 | |
Record name | 5-Methyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3(2h)-benzofuranone | |
CAS RN |
54120-66-0 | |
Record name | 5-Methyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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